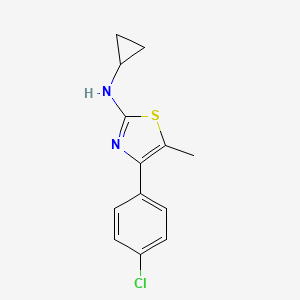

4-(4-Chlorophenyl)-N-cyclopropyl-5-methylthiazol-2-amine

Description

4-(4-Chlorophenyl)-N-cyclopropyl-5-methylthiazol-2-amine is a thiazole-based compound featuring a 4-chlorophenyl substituent at position 4, a methyl group at position 5, and a cyclopropylamine moiety at position 2 of the thiazole ring. The chlorophenyl group is a common pharmacophore in medicinal chemistry, often enhancing lipophilicity and binding affinity to hydrophobic receptor pockets .

Properties

Molecular Formula |

C13H13ClN2S |

|---|---|

Molecular Weight |

264.77 g/mol |

IUPAC Name |

4-(4-chlorophenyl)-N-cyclopropyl-5-methyl-1,3-thiazol-2-amine |

InChI |

InChI=1S/C13H13ClN2S/c1-8-12(9-2-4-10(14)5-3-9)16-13(17-8)15-11-6-7-11/h2-5,11H,6-7H2,1H3,(H,15,16) |

InChI Key |

NHKZSAFMAFTDIM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(N=C(S1)NC2CC2)C3=CC=C(C=C3)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-Chlorophenyl)-N-cyclopropyl-5-methylthiazol-2-amine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-chloroaniline with cyclopropylamine and a thiazole-forming reagent such as 2-bromo-1-(4-chlorophenyl)ethanone. The reaction is usually carried out in the presence of a base like potassium carbonate in an organic solvent such as dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

4-(4-Chlorophenyl)-N-cyclopropyl-5-methylthiazol-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to yield amine derivatives.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an aqueous medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Nucleophiles like amines or thiols in polar solvents such as ethanol.

Major Products Formed

Oxidation: Sulfoxides and sulfones.

Reduction: Amine derivatives.

Substitution: Substituted thiazole derivatives.

Scientific Research Applications

4-(4-Chlorophenyl)-N-cyclopropyl-5-methylthiazol-2-amine has been explored for various scientific research applications:

Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

Biology: Investigated for its potential as an antimicrobial and antiviral agent.

Medicine: Studied for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

Mechanism of Action

The mechanism of action of 4-(4-Chlorophenyl)-N-cyclopropyl-5-methylthiazol-2-amine involves its interaction with specific molecular targets. It is believed to exert its effects by binding to enzymes or receptors, thereby modulating their activity. For instance, it may inhibit certain enzymes involved in inflammatory pathways, leading to reduced inflammation. The exact molecular targets and pathways are still under investigation .

Comparison with Similar Compounds

Heterocyclic Core Variations

Substituent Effects

- Chlorophenyl vs. Fluorobenzyl : The fluorobenzyl group in CAS 1493299-70-9 introduces electronegativity and lipophilicity, which may enhance blood-brain barrier penetration compared to the simpler chlorophenyl group .

- Cyclopropylamine vs.

Pharmacological and Physicochemical Properties

- CRF1 Receptor Affinity: SSR125543A demonstrates nanomolar affinity (pKᵢ = 8.73) for CRF1 receptors, attributed to its bulky substituents and propynyl group . The target compound’s simpler structure may reduce potency but improve synthetic accessibility.

- Lipophilicity (LogP) : Fluorinated analogs (e.g., CAS 1493299-70-9) likely exhibit higher LogP values than the target compound, favoring membrane permeability but risking off-target effects .

- Synthetic Complexity : Thiadiazoles and oxadiazoles require multi-step syntheses (e.g., cyclization with KSCN or H₂SO₄), whereas thiazoles like the target compound are more straightforward to derivatize .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.